molecular formula C6H5BrN4 B15327244 2-(Azidomethyl)-5-bromopyridine

2-(Azidomethyl)-5-bromopyridine

Cat. No.: B15327244
M. Wt: 213.03 g/mol
InChI Key: UBPZXDWUCCVOQM-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-bromopyridine is a pyridine derivative featuring a bromine atom at the 5-position and an azidomethyl (-CH₂N₃) group at the 2-position. The bromine substituent enhances electron-withdrawing properties, while the azidomethyl group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

2-(azidomethyl)-5-bromopyridine

InChI

InChI=1S/C6H5BrN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2

InChI Key

UBPZXDWUCCVOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CN=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

2-(Azidomethyl)-5-bromopyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: It is employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-bromopyridine exerts its effects involves its reactivity with various functional groups. The azidomethyl group can act as a nucleophile, participating in substitution reactions, while the bromine atom can be involved in electrophilic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Amino-5-bromopyridine

Structural Features :

  • Substituents: Bromine (5-position), amino (-NH₂) group (2-position).
  • Key Properties: The amino group participates in hydrogen bonding, enabling co-crystal formation with carboxylic acids (e.g., 4-hydroxybenzoic acid) . Planar molecular geometry with intermolecular N–H⋯O and O–H⋯N interactions stabilizes crystal packing .

Comparison :

  • Reactivity: Unlike 2-(Azidomethyl)-5-bromopyridine, the amino group lacks click chemistry utility but facilitates supramolecular assembly.
  • Applications: Primarily used in crystallography studies and as a hydrogen-bond donor in co-crystals.

5-Bromo-1,4-dihydropyridine Derivatives (e.g., Compound 7c)

Structural Features :

  • Substituents: Bromine (5-position), 4-chlorophenyl moiety.
  • Key Properties :
    • Demonstrated potent cytotoxicity against cancer cell lines (e.g., DLDI and MCF-7, IC₅₀ = 32–43 nM) .
    • The 5-bromopyridine moiety is critical for bioactivity, likely through interactions with cellular targets .

Comparison :

  • Reactivity : The dihydropyridine core in 7c enables redox activity, unlike the fully aromatic pyridine in this compound.
  • Applications : 7c is a lead cytotoxic agent, whereas this compound’s azide group may enable targeted drug delivery via CuAAC conjugation .

2-Amino-5-bromo-6-methylpyridine

Structural Features :

  • Substituents: Bromine (5-position), amino (-NH₂) and methyl (-CH₃) groups (2- and 6-positions, respectively).
  • Used as a pharmaceutical intermediate, emphasizing versatility in multi-step synthesis .

Comparison :

  • Reactivity : The methyl group reduces steric accessibility compared to the azidomethyl group, limiting click chemistry applications.
  • Applications : Primarily a synthetic intermediate, whereas this compound’s azide enables modular bioconjugation.

Critical Analysis of Structural and Functional Differences

  • Azidomethyl vs. Amino Groups: The azidomethyl group in this compound enables CuAAC reactions for targeted drug delivery, whereas amino groups (as in 2-amino-5-bromopyridine) favor hydrogen-bonded networks .
  • Steric and Electronic Effects: Methyl groups (e.g., in 2-amino-5-bromo-6-methylpyridine) reduce reactivity compared to azidomethyl, highlighting the latter’s utility in modular synthesis .

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